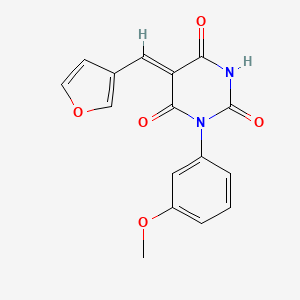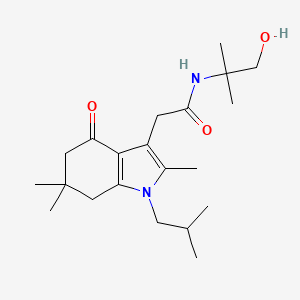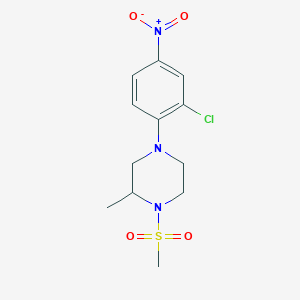
1-(2-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate, also known as MT-45, is a synthetic opioid that has gained attention in recent years due to its potential for abuse and addiction. MT-45 was first synthesized in the 1970s as a potential painkiller, but it was never approved for medical use. However, it has since emerged as a popular recreational drug, leading to concerns about its safety and potential harm.
作用机制
1-(2-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate acts on the mu-opioid receptor in the brain and spinal cord, leading to the release of dopamine and other neurotransmitters that produce feelings of euphoria and pain relief. However, it also activates other receptors in the brain, including the serotonin and norepinephrine receptors, which may contribute to its unique effects and potential for abuse.
Biochemical and Physiological Effects
This compound has been shown to produce a range of physiological effects, including analgesia, sedation, and respiratory depression. It also has the potential to cause a range of adverse effects, including nausea, vomiting, constipation, and dizziness. Long-term use of this compound has been associated with the development of tolerance and dependence, which can lead to withdrawal symptoms and addiction.
实验室实验的优点和局限性
1-(2-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has a number of advantages and limitations for use in laboratory experiments. Its potent agonist activity at the mu-opioid receptor makes it a useful tool for studying the pharmacology of opioids and their effects on the brain and body. However, its limited availability and potential for abuse make it difficult to use in large-scale studies or clinical trials.
未来方向
There are several areas of future research that could help to improve our understanding of 1-(2-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate and its effects. These include:
1. Further studies to elucidate the mechanism of action of this compound and its interactions with other receptors in the brain.
2. Studies to determine the long-term effects of this compound use on brain function and behavior.
3. Development of new synthetic opioids with improved safety profiles and reduced potential for abuse.
4. Investigation of the potential therapeutic uses of this compound and other synthetic opioids, particularly in the treatment of chronic pain.
5. Development of new analytical methods for the detection and quantification of this compound and other synthetic opioids in biological samples.
Conclusion
This compound is a synthetic opioid that has gained attention in recent years due to its potential for abuse and addiction. While it has been the subject of several scientific studies, much remains unknown about its mechanism of action and long-term effects. Further research is needed to improve our understanding of this drug and to develop new synthetic opioids with improved safety profiles and therapeutic potential.
合成方法
1-(2-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate is synthesized through a multi-step process that involves the reaction of piperazine with 2,3,4-trimethoxybenzyl chloride and 2-methylcyclohexanone. The resulting product is then purified and converted to its oxalate salt form. The synthesis process is complex and requires specialized knowledge and equipment, making it difficult to produce on a large scale.
科学研究应用
1-(2-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has been the subject of several scientific studies, primarily focused on its pharmacological properties and potential for abuse. In vitro studies have shown that this compound acts as a potent agonist at the mu-opioid receptor, which is responsible for mediating the effects of opioids such as morphine and heroin. However, it has also been shown to have a lower affinity for the receptor compared to other opioids, which may contribute to its weaker analgesic effects.
属性
IUPAC Name |
1-(2-methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3.C2H2O4/c1-16-7-5-6-8-18(16)23-13-11-22(12-14-23)15-17-9-10-19(24-2)21(26-4)20(17)25-3;3-1(4)2(5)6/h9-10,16,18H,5-8,11-15H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEVOQDEXXUVQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(4-bromophenyl)-2-butyl-2-hydroxy-N'-[(4-methylphenyl)sulfonyl]hexanohydrazide](/img/structure/B4993708.png)
![ethyl N-[(5-bromo-3-pyridinyl)carbonyl]-beta-alaninate](/img/structure/B4993710.png)

![3-anilino-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4993724.png)
![2-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4993743.png)

![[4-(1,3-benzodioxol-5-yl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl phenylcarbamate](/img/structure/B4993757.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B4993763.png)
![methyl 4-{[1-(4-bromo-2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B4993784.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B4993795.png)


![ethyl [2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4993804.png)
![1-methyl-4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4993818.png)